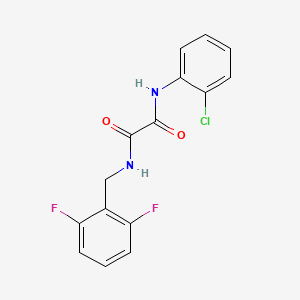![molecular formula C19H20F3N3O B2518950 5-{4-[3-(trifluoromethyl)phenyl]piperazino}-1,5,6,7-tetrahydro-4H-indol-4-one CAS No. 477888-30-5](/img/structure/B2518950.png)
5-{4-[3-(trifluoromethyl)phenyl]piperazino}-1,5,6,7-tetrahydro-4H-indol-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{4-[3-(trifluoromethyl)phenyl]piperazino}-1,5,6,7-tetrahydro-4H-indol-4-one is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a trifluoromethyl group, which is known to enhance the biological activity and stability of pharmaceutical agents .
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.
Mode of Action
Indole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that the compound could interact with its targets in a way that modulates these biological activities.
Biochemical Pathways
Given the broad range of biological activities associated with indole derivatives , it can be inferred that this compound may affect multiple biochemical pathways
Pharmacokinetics
One related compound, identified as jnj 54166060, is reported to have high oral bioavailability and low-moderate clearance in preclinical species
Result of Action
Given the various biological activities associated with indole derivatives , it can be inferred that this compound may have a wide range of effects at the molecular and cellular level.
Biochemical Analysis
Biochemical Properties
5-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}-4,5,6,7-tetrahydro-1H-indol-4-one: plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to bind to serotonin receptors, particularly the 5-HT1A, 5-HT1B, 5-HT1D, 5-HT2A, and 5-HT2C receptors . These interactions suggest that the compound may influence serotonin signaling pathways, which are crucial for various physiological processes, including mood regulation, appetite, and sleep.
Cellular Effects
The effects of 5-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}-4,5,6,7-tetrahydro-1H-indol-4-one on cellular processes are diverse. This compound has been observed to modulate cell signaling pathways, gene expression, and cellular metabolism. For instance, it can evoke the release of serotonin by binding to the serotonin transporter (SERT), leading to increased serotonin levels in the synaptic cleft . Additionally, the compound’s interaction with serotonin receptors can alter downstream signaling cascades, affecting cellular functions such as neurotransmitter release, cell proliferation, and apoptosis.
Molecular Mechanism
The molecular mechanism of 5-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}-4,5,6,7-tetrahydro-1H-indol-4-one involves its binding interactions with biomolecules and its ability to modulate enzyme activity. The compound acts as a full agonist at most serotonin receptors, except for the 5-HT2A receptor, where it functions as a weak partial agonist or antagonist . By binding to these receptors, the compound can activate or inhibit specific signaling pathways, leading to changes in gene expression and cellular responses. Additionally, the compound’s interaction with SERT enhances serotonin release, further influencing cellular activities.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}-4,5,6,7-tetrahydro-1H-indol-4-one can change over time. The compound’s stability and degradation are critical factors that determine its long-term effects on cellular function. Studies have shown that the compound remains stable under controlled conditions, allowing for consistent results in in vitro and in vivo experiments . Prolonged exposure to the compound may lead to adaptive changes in cellular responses, such as receptor desensitization or downregulation.
Dosage Effects in Animal Models
The effects of 5-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}-4,5,6,7-tetrahydro-1H-indol-4-one vary with different dosages in animal models. At low to moderate doses, the compound exhibits therapeutic effects, such as antihyperalgesic properties, without significantly affecting locomotor activity or motor performance . At high doses, the compound may induce toxic or adverse effects, including alterations in behavior and physiological functions. These dosage-dependent effects highlight the importance of optimizing the compound’s concentration for specific applications.
Metabolic Pathways
5-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}-4,5,6,7-tetrahydro-1H-indol-4-one: is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound is primarily metabolized in the liver by cytochrome P450 enzymes, including CYP2D6, CYP1A2, and CYP3A4 . These metabolic processes can affect the compound’s bioavailability, efficacy, and potential side effects. Additionally, the compound’s metabolism may produce active or inactive metabolites that contribute to its overall pharmacological profile.
Transport and Distribution
The transport and distribution of 5-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}-4,5,6,7-tetrahydro-1H-indol-4-one within cells and tissues are mediated by specific transporters and binding proteins. The compound can cross cell membranes and accumulate in various tissues, including the brain, where it exerts its effects on serotonin signaling . The distribution of the compound is influenced by factors such as lipid solubility, molecular size, and the presence of transport proteins that facilitate its movement across cellular barriers.
Subcellular Localization
The subcellular localization of 5-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}-4,5,6,7-tetrahydro-1H-indol-4-one is crucial for its activity and function. The compound is primarily localized in the cytoplasm and can be transported to specific cellular compartments, such as the nucleus or mitochondria, depending on its interactions with targeting signals or post-translational modifications . This localization allows the compound to modulate various cellular processes, including gene expression, energy metabolism, and apoptosis.
Preparation Methods
The synthesis of 5-{4-[3-(trifluoromethyl)phenyl]piperazino}-1,5,6,7-tetrahydro-4H-indol-4-one can be achieved through multicomponent reactions. One common method involves the condensation of cyclohexane-1,3-diones with α-halogenoketones and primary amines . Another approach is the three-component reaction of cyclic enaminoketones, arylglyoxals, and methylene active compounds . These reactions are often carried out under microwave irradiation to enhance the reaction rate and yield .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the indole ring.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-{4-[3-(trifluoromethyl)phenyl]piperazino}-1,5,6,7-tetrahydro-4H-indol-4-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies related to enzyme inhibition and receptor binding.
Industry: It is used in the development of new materials and agrochemicals.
Comparison with Similar Compounds
Similar compounds include other indole derivatives with trifluoromethyl groups, such as:
- 4-(Trifluoromethyl)benzylamine
- (3R)-3-Amino-1-[3-(trifluoromethyl)-5,6,7,8-tetrahydro-1,2,4-triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)butan-1-one
Compared to these compounds, 5-{4-[3-(trifluoromethyl)phenyl]piperazino}-1,5,6,7-tetrahydro-4H-indol-4-one is unique due to its specific structural features and the presence of the piperazino group, which may confer additional biological activities and stability.
Properties
IUPAC Name |
5-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]-1,5,6,7-tetrahydroindol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3N3O/c20-19(21,22)13-2-1-3-14(12-13)24-8-10-25(11-9-24)17-5-4-16-15(18(17)26)6-7-23-16/h1-3,6-7,12,17,23H,4-5,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVWWIRUPVMPIQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CN2)C(=O)C1N3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[(3Ar,5R,7aS)-5-hydroxy-1,3,3a,4,5,6,7,7a-octahydroisoindol-2-yl]-2-chloroethanone](/img/structure/B2518867.png)
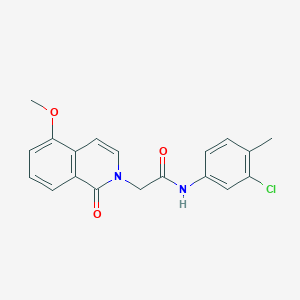
![3,3-Dimethyl-4-[1-(quinoline-3-carbonyl)piperidin-4-yl]azetidin-2-one](/img/structure/B2518869.png)
![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-chlorobenzamide](/img/structure/B2518870.png)
![Ethyl 2-(5,6-dimethyl-4-oxofuro[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B2518871.png)
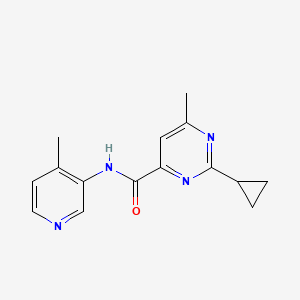
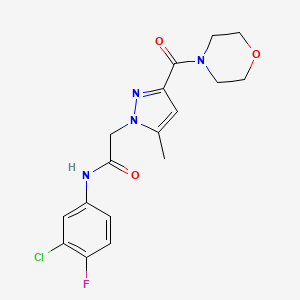
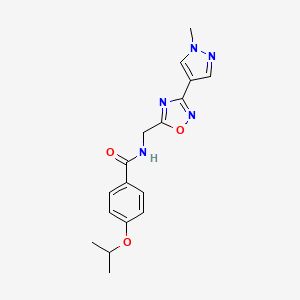
![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamide](/img/structure/B2518877.png)
![2,4-difluoro-N-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}benzamide](/img/structure/B2518878.png)
![3,8,8-Trioxo-8lambda6-thiabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B2518879.png)
![[1-[(2-Cyano-3-methylbutan-2-yl)amino]-1-oxopropan-2-yl] (E)-3-(6-chloro-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)prop-2-enoate](/img/structure/B2518881.png)
![[(2-ethylphenyl)carbamoyl]methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate](/img/structure/B2518887.png)
